3-Chloro-2-hydroxy-4-methoxybenzonitrile
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Overview
Description
3-Chloro-2-hydroxy-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzonitrile, featuring a chloro, hydroxy, and methoxy substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile typically involves the chlorination of 2-hydroxy-4-methoxybenzonitrile. This can be achieved through various chlorinating agents under controlled conditions to ensure selective substitution at the desired position. Common reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of chlorinating agent and reaction parameters is optimized to ensure cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 3-amino-2-hydroxy-4-methoxybenzonitrile.
Oxidation: Formation of 3-chloro-2-oxo-4-methoxybenzonitrile.
Reduction: Formation of 3-chloro-2-hydroxy-4-methoxybenzylamine.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-2-hydroxy-4-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for modifications that enhance the properties of these products .
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the chloro group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
- 3-Chloro-4-hydroxy-2-methoxybenzonitrile
- 2-Chloro-4-hydroxy-3-methoxybenzonitrile
- 4-Chloro-2-hydroxy-3-methoxybenzonitrile
Comparison: Compared to its analogs, 3-Chloro-2-hydroxy-4-methoxybenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
3-chloro-2-hydroxy-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQEFMWEFVBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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